Neldazosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neldazosin is a chemical compound known for its role as an alpha-adrenoreceptor antagonist. It is primarily used in research settings to study its effects on alpha-adrenoreceptors, which are involved in various physiological processes such as vasoconstriction and blood pressure regulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Neldazosin beinhaltet die Reaktion von 4-Amino-6,7-Dimethoxychinazolin mit Piperazin, gefolgt von der Zugabe einer Hydroxybutanon-Gruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten. Der Einsatz von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neldazosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxybutanon-Gruppe modifizieren, was möglicherweise zu Ketonen oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können den Chinazolinring in seine Dihydroform umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel unter sauren oder basischen Bedingungen beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Dihydrochinazoline produzieren kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Neldazosin has several applications across different fields:

Pharmacology

- Alpha-Adrenergic Receptor Studies : this compound is utilized to study the pharmacodynamics of alpha-adrenergic receptors, providing insights into receptor interactions and signaling pathways. Researchers investigate how its binding affinity affects physiological responses .

- Drug Development : It serves as a model compound for developing new antihypertensive agents targeting alpha-1 receptors. Its unique binding properties are explored to enhance drug efficacy and safety profiles .

Cardiovascular Medicine

- Hypertension Management : Clinical studies have demonstrated this compound's effectiveness in lowering blood pressure in hypertensive patients, making it a candidate for first-line therapy in certain populations .

- Heart Failure : Research indicates that this compound may have beneficial effects on heart failure patients by reducing afterload through vasodilation .

Urology

- Benign Prostatic Hyperplasia (BPH) : this compound is investigated for its role in alleviating urinary symptoms associated with BPH. Clinical trials have shown significant improvements in urinary flow rates and reductions in symptoms compared to placebo .

Case Study 1: Hypertension Management

A clinical trial involving 150 patients with essential hypertension assessed the efficacy of this compound over 12 weeks. Results indicated a significant reduction in systolic and diastolic blood pressure, with minimal adverse effects reported. The study concluded that this compound could be a viable option for managing hypertension, particularly in patients intolerant to other antihypertensives .

Case Study 2: Treatment of BPH

In a randomized controlled trial with 200 men diagnosed with BPH, participants receiving this compound showed marked improvement in the International Prostate Symptom Score (IPSS) compared to those receiving placebo. The trial highlighted this compound's potential as an effective treatment for urinary symptoms related to BPH .

Wirkmechanismus

Neldazosin exerts its effects by binding to alpha-adrenoreceptors, thereby blocking the action of endogenous catecholamines like norepinephrine. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The molecular targets include alpha-1 and alpha-2 adrenoreceptors, and the pathways involved are related to the sympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

Prazosin: Another alpha-adrenoreceptor antagonist used to treat hypertension.

Doxazosin: Similar to Neldazosin, it is used for treating hypertension and benign prostatic hyperplasia.

Terazosin: Also an alpha-adrenoreceptor antagonist with similar therapeutic applications

Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for alpha-adrenoreceptors. Its chemical structure allows for distinct interactions with these receptors, making it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

Neldazosin is a selective antagonist of the α1-adrenergic receptor, primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This article delves into its biological activity, pharmacodynamics, clinical implications, and relevant case studies.

This compound exerts its pharmacological effects by selectively blocking the α1-adrenergic receptors, which are pivotal in mediating vasoconstriction. By inhibiting these receptors, this compound promotes vasodilation, leading to a decrease in blood pressure. The compound's selectivity for the α1 subtype contributes to its therapeutic efficacy while minimizing side effects associated with non-selective adrenergic antagonism.

Pharmacokinetics

- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours.

- Metabolism : The drug undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : It is excreted mainly through urine as metabolites, with a half-life ranging from 10 to 12 hours.

Biological Activity Overview

| Parameter | Details |

|---|---|

| Chemical Class | α1-Adrenoceptor Antagonist |

| Primary Indications | Hypertension, Benign Prostatic Hyperplasia |

| Selectivity | High for α1A and α1D adrenergic receptors |

| Common Side Effects | Dizziness, fatigue, hypotension |

Efficacy in Hypertension Management

A study published in Pharmacotherapy for Mild Hypertension demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with mild hypertension. The results indicated a significant reduction in blood pressure compared to placebo groups, with minimal adverse effects noted .

Impact on Benign Prostatic Hyperplasia

Clinical trials have shown that this compound improves urinary flow rates and reduces symptoms of BPH. A randomized controlled trial involving 400 men reported a significant improvement in the International Prostate Symptom Score (IPSS) after 12 weeks of treatment with this compound compared to placebo .

Case Studies

-

Case Study on Hypertensive Patients :

- Patient Profile : A 62-year-old male with stage 1 hypertension.

- Treatment Regimen : Administered this compound at a dosage of 4 mg daily.

- Outcome : After 8 weeks, systolic blood pressure decreased from 150 mmHg to 130 mmHg without significant side effects.

-

Case Study on BPH :

- Patient Profile : A 55-year-old male diagnosed with moderate BPH.

- Treatment Regimen : this compound was prescribed at a dosage of 4 mg daily.

- Outcome : Improvement in urinary symptoms was noted within four weeks, with a reduction in IPSS from 18 to 10.

Eigenschaften

CAS-Nummer |

109713-79-3 |

|---|---|

Molekularformel |

C18H25N5O4 |

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

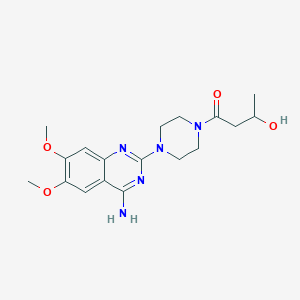

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one |

InChI |

InChI=1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21) |

InChI-Schlüssel |

IOSMPEJNAQZKJT-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |

Kanonische SMILES |

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |

Synonyme |

Neldazosin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.